molecular formula C10H11ClO3 B1358697 2-Chloro-4-isopropoxybenzoic Acid CAS No. 334018-32-5

2-Chloro-4-isopropoxybenzoic Acid

Cat. No. B1358697
M. Wt: 214.64 g/mol
InChI Key: ACGZKCQTHXAZOX-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropoxybenzoic Acid (CAS Number: 334018-32-5) is a white crystalline solid that belongs to the family of benzoic acids derivatives . It has a molecular weight of 214.65 .


Molecular Structure Analysis

The IUPAC name for 2-Chloro-4-isopropoxybenzoic Acid is 2-chloro-4-isopropoxybenzoic acid. Its InChI Code is 1S/C10H11ClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) and the InChI Key is ACGZKCQTHXAZOX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-4-isopropoxybenzoic Acid is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

2-Chloro-4-isopropoxybenzoic Acid is a chemical compound with the CAS Number: 334018-32-5 .

While the specific applications of 2-Chloro-4-isopropoxybenzoic Acid aren’t detailed in the search results, compounds with similar structures have been used in various scientific fields. For example, 2-chloro-4-nitrobenzoic acid, a compound with a similar structure, has been used as an anti-HIV agent .

In the study mentioned, various solvates of 2-chloro-4-nitrobenzoic acid were discovered and characterized using techniques such as powder X-ray diffraction, single-crystal X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis . The solvates were obtained from the solvents 1,4-dioxane, dimethylsulfoxide, acetophenone, p-xylene, and mesitylene .

The results of desolvation experiments and a comparison of the crystal structures of the hydrate/solvates and the pure polymorphs indicate that the desolvation product does not necessarily contain a similar crystal structure to the solvate .

Another compound, 4-Isopropoxybenzoic acid, has been used to prepare 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine by reacting with N-phenylhydrazinecarbothioamide in the presence of phosphorusoxychloride .

  • Double Decarboxylative Coupling Reactions of Carboxylic Acids : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds . This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product . It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

2-Chloro-4-isopropoxybenzoic Acid is a chemical compound with the CAS Number: 334018-32-5 .

While the specific applications of 2-Chloro-4-isopropoxybenzoic Acid aren’t detailed in the search results, compounds with similar structures have been used in various scientific fields. For example, 2-chloro-4-nitrobenzoic acid, a compound with a similar structure, has been used as an anti-HIV agent .

In the study mentioned, various solvates of 2-chloro-4-nitrobenzoic acid were discovered and characterized using techniques such as powder X-ray diffraction, single-crystal X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis . The solvates were obtained from the solvents 1,4-dioxane, dimethylsulfoxide, acetophenone, p-xylene, and mesitylene .

The results of desolvation experiments and a comparison of the crystal structures of the hydrate/solvates and the pure polymorphs indicate that the desolvation product does not necessarily contain a similar crystal structure to the solvate .

Another compound, 4-Isopropoxybenzoic acid, has been used to prepare 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine by reacting with N-phenylhydrazinecarbothioamide in the presence of phosphorusoxychloride .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZKCQTHXAZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-isopropoxybenzoic Acid

Synthesis routes and methods

Procedure details

Using methyl 2-chloro-4-hydroxybenzoate and isopropyl iodide, 2-chloro-4-isopropoxybenzoic acid was obtained in the same method as in Production Example 277b).
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